Ethyl 2,4-difluorobenzoylformate
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Description
Ethyl 2,4-difluorobenzoylformate is a chemical compound with the linear formula C10H8F2O3 . It has a molecular weight of 214.17 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 . This indicates that the compound consists of a benzene ring substituted with two fluorine atoms and a carbonyl group, which is further connected to an ethyl ester group.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 214.17 and a linear formula of C10H8F2O3 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2,4-difluorobenzoylformate, serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds have diverse applications, notably in pharmaceuticals and materials science (Honey, Pasceri, Lewis, & Moody, 2012). Additionally, this compound's role in the preparation of various acids, such as 3,5-Difluorophenylacetic acid, demonstrates its importance in organic synthesis and pharmaceuticals (Yuan-bin, 2007).
Applications in Material Science
This compound derivatives are used in material science, particularly in synthesizing compounds with notable spectroscopic properties. For instance, ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate exhibits unique fluorescent properties in various solvents, highlighting its potential in developing new materials with specific optical characteristics (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound, like Ethyl 4-hydroxybenzoate, are crucial in developing methodologies for detecting and quantifying parabens in environmental samples. This highlights the compound's significance in environmental monitoring and analysis (Ramos-Payán, Maspoch, & Llobera, 2017).
Catalysis and Chemical Reactions
This compound's analogs are key in catalysis, such as in hydroformylation reactions. These reactions are fundamental in industrial chemistry, showcasing the compound's broader impact on chemical manufacturing and processing (Sparta, Børve, & Jensen, 2007).
Pharmaceutical Development
This compound derivatives are utilized in the synthesis of pharmaceutical intermediates, demonstrating their crucial role in drug development and production. This application underscores the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Guo, Yu, & Su, 2020).
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXARZQLEXRGQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641287 |
Source
|
Record name | Ethyl (2,4-difluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157372-95-7 |
Source
|
Record name | Ethyl (2,4-difluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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